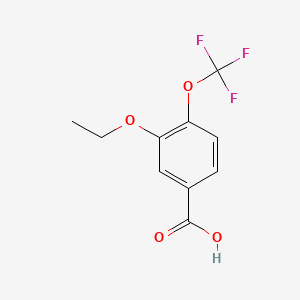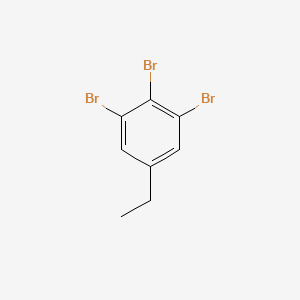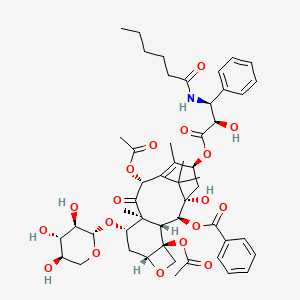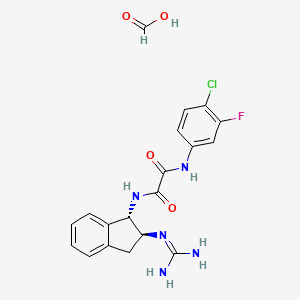
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative. Compounds in this class are often of interest due to their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The presence of fluorine atoms can significantly alter the biological activity and metabolic stability of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyrimidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antiviral or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer agent.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with potential biological activity.
Uniqueness
The unique combination of fluorine atoms and the pentafluoroethyl group in 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one may confer distinct properties, such as increased metabolic stability and altered biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1548-79-4 |
|---|---|
Formule moléculaire |
C7H4F6N2O |
Poids moléculaire |
246.11 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16) |
Clé InChI |
ZPAKINYKOYTUPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


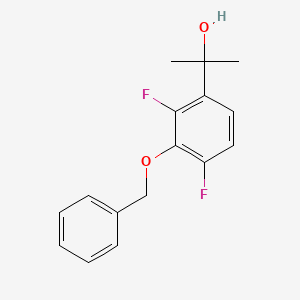
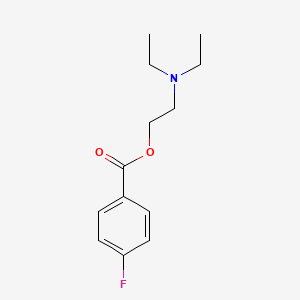
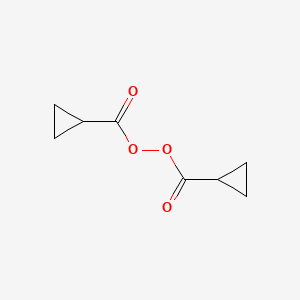

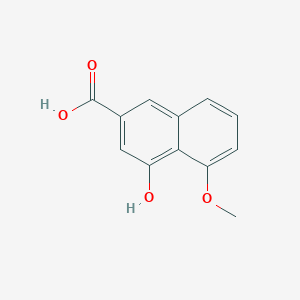

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
